Cas no 1256360-08-3 (1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester)

1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester, is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The isobutoxycarbonyl group enhances solubility in organic solvents, while the pinacol ester moiety improves handling and shelf-life by protecting the boronic acid functionality. This compound is particularly useful in the synthesis of heterocyclic frameworks, enabling efficient construction of pyrrole-containing architectures. Its compatibility with mild reaction conditions and broad substrate scope make it a valuable intermediate in pharmaceutical and materials science research. The product is typically supplied as a crystalline solid, ensuring consistent purity and performance in synthetic applications.
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester structure
1256360-08-3 structure
Product name:1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
CAS No:1256360-08-3
MF:C15H24BNO4
MW:293.1663646698
MDL:MFCD16036146
CID:2193911
PubChem ID:53217228

1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid pinacol ester
    • 2-methylpropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
    • ISOBUTYL 3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLE-1-CARBOXYLATE
    • MFCD16036146
    • SCHEMBL1583433
    • BS-19926
    • 2-Methylpropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
    • DTXSID40682329
    • CS-0176725
    • DB-362994
    • ISOBUTYL3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLE-1-CARBOXYLATE
    • 1256360-08-3
    • SB63968
    • 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-methylpropyl ester
    • 1-(isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
    • 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
    • MDL: MFCD16036146
    • Inchi: InChI=1S/C15H24BNO4/c1-11(2)10-19-13(18)17-8-7-12(9-17)16-20-14(3,4)15(5,6)21-16/h7-9,11H,10H2,1-6H3
    • InChI Key: HTEFZJVMSRRGOG-UHFFFAOYSA-N
    • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC(C)C

Computed Properties

  • Exact Mass: 293.18000
  • Monoisotopic Mass: 293.1798384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 2.42800

1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I789208-500mg
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
1256360-08-3
500mg
$1085.00 2023-05-18
TRC
I789208-1g
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
1256360-08-3
1g
$1545.00 2023-05-18
TRC
I789208-250mg
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
1256360-08-3
250mg
$701.00 2023-05-18
A2B Chem LLC
AA31192-1g
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
1256360-08-3 98%
1g
$499.00 2024-04-20
1PlusChem
1P000OOO-5g
1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-methylpropyl ester
1256360-08-3 98%
5g
$2158.00 2025-02-18
Ambeed
A798834-1g
Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
1256360-08-3 95+%
1g
$568.0 2024-04-25
1PlusChem
1P000OOO-1g
1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-methylpropyl ester
1256360-08-3 98%
1g
$656.00 2025-02-18
abcr
AB273868-1 g
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester; 95%
1256360-08-3
1 g
€807.00 2023-07-20
TRC
I789208-100mg
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
1256360-08-3
100mg
$345.00 2023-05-18
Chemenu
CM206740-1g
Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
1256360-08-3 95%
1g
$*** 2023-04-03

Additional information on 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester

Research Briefing on 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester (CAS: 1256360-08-3) in Chemical Biology and Medicinal Chemistry

1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester (CAS: 1256360-08-3) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex molecular architectures in drug discovery and materials science. Recent studies have highlighted its utility in the synthesis of novel heterocyclic compounds, particularly in the development of kinase inhibitors and other biologically active molecules.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester in the synthesis of pyrrole-based kinase inhibitors. The study demonstrated that this boronic ester exhibits excellent stability under aqueous conditions, making it suitable for use in bioconjugation and late-stage functionalization strategies. The researchers successfully employed it in the synthesis of a series of potent and selective JAK2 inhibitors, showcasing its potential in targeted cancer therapies.

Another notable application of this compound was reported in a 2022 ACS Chemical Biology article, where it was used as a building block for the development of fluorescent probes targeting reactive oxygen species (ROS) in live cells. The boronic ester moiety facilitated efficient conjugation with fluorophores, enabling real-time monitoring of oxidative stress in cellular models of neurodegenerative diseases. This study underscores the compound's utility in chemical biology tools for diagnostic and therapeutic applications.

Recent advancements in synthetic methodologies have also leveraged 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester for the construction of boron-containing pharmaceuticals. A 2023 Nature Communications paper detailed its use in the synthesis of boron-dipyrromethene (BODIPY) analogs with enhanced photophysical properties for photodynamic therapy. The compound's compatibility with diverse reaction conditions and its high yield in cross-coupling reactions were highlighted as key advantages.

In conclusion, 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester (CAS: 1256360-08-3) continues to be a valuable reagent in chemical biology and medicinal chemistry. Its applications span from drug discovery to diagnostic tool development, driven by its stability, reactivity, and versatility. Future research is expected to further explore its potential in emerging areas such as targeted drug delivery and bioimaging.

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Amadis Chemical Company Limited
(CAS:1256360-08-3)1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
A890083
Purity:99%
Quantity:1g
Price ($):511.0